2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole

Description

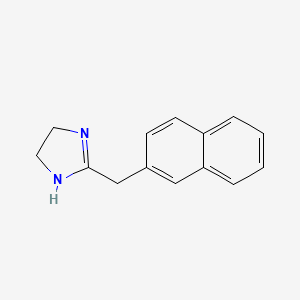

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9H,7-8,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRKFBKWOHVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22126-67-6 | |

| Record name | beta-Naphazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-2-ylmethyl)-4,5-Dihydro-1H-Imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-NAPHAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ23S4WRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Naphthalen 2 Ylmethyl 4,5 Dihydro 1h Imidazole

General Synthetic Strategies for 4,5-Dihydro-1H-imidazole Ring Systems

The synthesis of the 4,5-dihydro-1H-imidazole, or 2-imidazoline, ring is a well-established area of organic chemistry, with numerous methods available for its construction. These strategies can be broadly categorized into multi-component reactions and cyclization reactions, each offering distinct advantages in terms of efficiency, diversity, and reaction conditions.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov For the synthesis of 2-imidazolines, MCRs provide a versatile and atom-economical approach.

One common MCR approach involves the condensation of an aldehyde, an amine, and an isocyanide. acs.org This method allows for the generation of highly substituted 2-imidazolines with a high degree of molecular diversity. acs.orgrsc.org The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which then reacts with the isocyanide. acs.org The versatility of this approach allows for the variation of substituents at different positions of the imidazoline (B1206853) ring by simply changing the starting components. mdpi.com

Another notable MCR strategy is the four-component condensation of an aldehyde, a 1,2-diketone (like benzil), a primary amine, and ammonium (B1175870) acetate (B1210297). nih.govsharif.edu This method has been shown to be effective under various catalytic conditions, including the use of nanocrystalline magnesium aluminate under ultrasonic irradiation, which offers advantages such as high yields and short reaction times. nih.gov

Table 1: Examples of Multi-component Reactions for Dihydroimidazole (B8729859) Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Aldehyde, Amine, Isocyanide | Silver(I) acetate (catalytic) | Highly substituted 2-imidazolines |

| Aldehyde, Benzil, Primary Amine, Ammonium Acetate | Nanocrystalline MgAl2O4, Ultrasonic irradiation | 1,2,4,5-Tetrasubstituted imidazoles |

Cyclization Reactions in Dihydroimidazole Synthesis

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the 4,5-dihydro-1H-imidazole ring is no exception. These reactions typically involve the intramolecular or intermolecular condensation of a precursor molecule containing the necessary functionalities.

A traditional and widely used method is the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a variety of carbonyl-containing compounds. wikipedia.org These can include nitriles, esters, carboxylic acids, or aldehydes. wikipedia.orgingentaconnect.com The reaction of a nitrile with ethylenediamine, known as a cyclic Pinner reaction, is a common route that typically requires acid catalysis and elevated temperatures. wikipedia.org

The use of aldehydes as precursors in the reaction with ethylenediamine has also been extensively explored. organic-chemistry.org Various catalysts and oxidizing agents can be employed to facilitate this transformation, including iodine in the presence of potassium carbonate, or tert-butyl hypochlorite. organic-chemistry.org

More recent developments have focused on alternative cyclization pathways, such as the ring-opening of aziridines and the cycloaddition of imines to azomethine ylides. mdpi.com Tandem intramolecular cyclization of suitable precursors can also lead to the formation of the dihydroimidazole ring system. nih.gov

Targeted Synthesis of 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole

The synthesis of this compound, also known as naphazoline (B1676943), is of significant interest due to its pharmaceutical applications. While general methods for dihydroimidazole synthesis can be adapted, specific protocols have been developed to efficiently produce this particular compound. It is important to note that this compound is also recognized as an impurity in the synthesis of its isomer, Naphazoline [2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole]. theclinivex.com

Pathways for Formation in Related Compound Syntheses

The synthesis of naphazoline often starts from a naphthalene-containing precursor. A common starting material is 1-naphthaleneacetonitrile. chemicalbook.com This can be converted to an imino ether, which then undergoes condensation with ethylenediamine to form the imidazoline ring. google.com

Another route involves the direct reaction of α-naphthaleneacetic acid with ethylenediamine. chemicalbook.com This reaction can be catalyzed by strong acids like concentrated hydrochloric acid or carried out at high temperatures with a dehydrating agent such as phosphorus pentoxide. google.com

A patent describes a process where 1-naphthalene acetonitrile (B52724) is reacted with methanol (B129727) and hydrogen chloride gas to form an intermediate, which is then reacted with ethylenediamine to yield naphazoline. google.com

Development of Specific Laboratory Protocols

Specific laboratory protocols for the synthesis of naphazoline and its derivatives often focus on optimizing reaction conditions to improve yield and purity. For instance, a patented method details the reaction of a "naphazoline intermediate" with ethylenediamine in the presence of a solvent mixture of methanol and N,N-dimethylformamide at elevated temperatures. google.com

Another described synthesis involves refluxing α-naphthaleneacetic acid with an excess of ethylenediamine, followed by distillation under reduced pressure to isolate the crude product. chemicalbook.com The reaction of an imino ether with a large excess of ethylenediamine in a solvent like isopropyl alcohol has also been reported. google.com

Green Chemistry Principles in the Synthesis of 4,5-Dihydro-1H-imidazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 4,5-dihydro-1H-imidazole derivatives, to minimize environmental impact and improve sustainability. sciencescholar.uswjpps.com

Key green chemistry approaches in this area include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts. ingentaconnect.comomicsonline.org Water has been successfully employed as a solvent for the synthesis of 2-substituted imidazolines from aldehydes and ethylenediamine using iron (III) phosphate (B84403) as a heterogeneous and recyclable catalyst. ingentaconnect.com Solvent-free conditions have also been utilized for the conversion of nitriles to 2-imidazolines at elevated temperatures. ingentaconnect.com

Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields. sciencescholar.us The use of solid-phase one-pot multicomponent reactions under microwave irradiation represents an efficient and environmentally friendly approach to synthesizing complex imidazole (B134444) derivatives. sciencescholar.us

Furthermore, the regeneration and reuse of solvents used in industrial synthesis, such as 1,2,4-trichlorobenzene (B33124) in the production of naphazoline nitrate, is a practical application of green chemistry principles to reduce waste. researchgate.net The development of catalyst-free multicomponent reactions under solvent-free conditions further enhances the green credentials of these synthetic routes. nih.gov

Table 2: Green Chemistry Approaches in Dihydroimidazole Synthesis

| Green Principle | Application in Dihydroimidazole Synthesis | Reference |

|---|---|---|

| Use of Safer Solvents | Water-mediated synthesis using an iron (III) phosphate catalyst. | ingentaconnect.com |

| Solvent-Free Conditions | Direct reaction of nitriles with ethylenediamine at 100 °C. | ingentaconnect.com |

| Use of Reusable Catalysts | Heterogeneous iron (III) phosphate catalyst. | ingentaconnect.com |

| Energy Efficiency | Microwave-assisted multicomponent reactions. | sciencescholar.us |

Catalyst Development for Environmentally Benign Synthesis

The development of catalysts for the synthesis of 2-imidazolines has shifted towards more sustainable and environmentally benign options. These "green" catalysts aim to reduce waste, avoid hazardous materials, and allow for easier recovery and recycling. While specific studies focusing solely on the synthesis of this compound are not extensively detailed in the literature, general methodologies applicable to 2-substituted imidazolines have been developed using various eco-friendly catalysts.

One notable approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, thereby simplifying the work-up procedure and allowing for catalyst reuse. For instance, iron (III) phosphate has been demonstrated as an effective, heterogeneous, and recyclable catalyst for the synthesis of 2-substituted imidazolines from nitriles and ethylenediamine. benthamdirect.comingentaconnect.com This method aligns with the principles of green chemistry by utilizing a non-toxic and readily available catalyst.

Another advancement in this area is the use of metal-organic frameworks (MOFs) as catalysts. For example, MIL-101(Cr), a chromium-containing MOF, has been successfully employed for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com The high efficiency, reusability, and the elimination of solvents make MOFs like MIL-101(Cr) promising catalysts for greener synthetic routes to imidazole and imidazoline derivatives. mdpi.com

Zeolites, such as ZSM-11, have also been investigated as reusable heterogeneous catalysts for the synthesis of substituted imidazoles. nih.gov These solid acid catalysts can promote the reaction under solvent-free conditions, offering high yields, short reaction times, and a clean reaction profile. nih.gov The development of such solid-supported catalysts is a key step towards more sustainable chemical manufacturing processes.

In addition to solid catalysts, mild and environmentally friendly reagents have been employed. A process using hydrogen peroxide as an oxidant in the presence of substoichiometric sodium iodide provides an efficient route to 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.orgorganic-chemistry.org This method avoids the use of toxic or expensive halide reagents, contributing to a more sustainable synthetic protocol. organic-chemistry.org

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Iron (III) Phosphate | Nitriles and Ethylenediamine | Heterogeneous, Recyclable, Solvent-Free Conditions | benthamdirect.comingentaconnect.com |

| MIL-101(Cr) | 1,2-Diketones, Aromatic Aldehydes, Ammonium Acetate | Heterogeneous, Reusable, High Yield, Solvent-Free | mdpi.com |

| ZSM-11 Zeolite | 1,2-Diketones, Aldehydes, Anilines, Ammonium Acetate | Reusable, Solvent-Free, High Catalytic Activity | nih.gov |

| Sodium Iodide / H₂O₂ | Aldehydes and Ethylenediamine | Mild, Environmentally Friendly Oxidant System | organic-chemistry.orgorganic-chemistry.org |

Solvent-Free Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a major goal in green chemistry. The synthesis of 2-substituted imidazolines has been successfully achieved under such conditions, often with the aid of microwave irradiation or specific catalysts that facilitate the reaction in the absence of a solvent.

Solvent-free synthesis of 2-substituted imidazolines can be achieved by reacting nitriles with ethylenediamine at elevated temperatures, often in the presence of a catalyst. benthamdirect.comresearchgate.net For example, the use of iron (III) phosphate as a catalyst allows for the conversion of nitriles to the corresponding 2-imidazolines at 100 °C under solvent-free conditions. benthamdirect.comingentaconnect.com This approach not only eliminates the need for a solvent but also simplifies the purification of the product. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for conducting reactions under solvent-free conditions. researchgate.net This technique can significantly reduce reaction times and improve yields for the synthesis of 2-substituted 2-imidazolines. researchgate.net The direct absorption of microwave energy by the reactants often leads to a more efficient and rapid heating process compared to conventional heating methods.

Ionic liquids have also been explored as both a solvent and a catalyst in the synthesis of related heterocyclic compounds like 2-pyrazolines, offering a greener alternative to volatile organic solvents. asianpubs.org While not strictly "solvent-free" in all cases, the low vapor pressure and recyclability of ionic liquids make them an environmentally benign reaction medium. asianpubs.org

| Methodology | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Conversion | Nitriles and Ethylenediamine | 100 °C, Iron (III) Phosphate catalyst | Elimination of solvent, easy work-up | benthamdirect.comingentaconnect.com |

| Microwave Irradiation | Nitriles and Ethylenediamine | Microwave heating, Carbon Disulfide | Reduced reaction time, high yields | researchgate.net |

| Heterogeneous Catalysis | Benzil, Aldehyde, Ammonium Acetate | 120 °C, MIL-101(Cr) catalyst | No solvent, easy catalyst recovery | mdpi.com |

Derivatization and Functionalization of the this compound Core

The compound this compound serves as a valuable intermediate for the preparation of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. theclinivex.com The core structure, featuring a reactive imidazoline ring and a naphthalene (B1677914) moiety, offers several sites for derivatization and functionalization to generate a library of new compounds with potentially interesting chemical and biological properties.

Functionalization can be achieved through modifications at several positions. The nitrogen atoms of the imidazoline ring are common sites for substitution. For instance, N-alkylation or N-arylation can be performed to introduce various substituents, which can modulate the electronic and steric properties of the molecule. The synthesis of N,N'-bis-naphthylmethyl substituted imidazolium (B1220033) salts has been reported, where the nitrogen atoms of an imidazole core are alkylated with 2-(bromomethyl)naphthalene. nih.gov A similar strategy could be envisioned for the imidazoline core of the title compound.

The naphthalene ring itself presents another avenue for functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could be employed to introduce functional groups onto the aromatic system, provided the imidazoline ring is stable under the reaction conditions or appropriately protected.

Furthermore, the methylene (B1212753) bridge connecting the naphthalene and imidazoline rings could potentially be a site for chemical modification, although this is generally less common. The primary route for creating diversity from this core structure involves leveraging the imidazoline ring's reactivity. For example, the imidazoline can be a precursor to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry.

The synthesis of hybrid molecules is another approach to derivatization. By linking the this compound core to other pharmacologically active scaffolds, new chemical entities with combined or enhanced properties can be created. For example, benzimidazole (B57391) derivatives have been synthesized incorporating a naphthalen-ylmethyl group, which are then further functionalized to include other heterocyclic rings like 1,3,4-oxadiazoles. scribd.com This highlights the utility of the naphthalen-ylmethyl-heterocycle motif as a building block in medicinal chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole would be expected to show distinct signals corresponding to the protons of the naphthalene (B1677914) ring system, the methylene (B1212753) bridge, and the dihydroimidazole (B8729859) ring.

Naphthalene Protons: The seven protons on the naphthalene ring would typically appear in the aromatic region (generally δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns would be complex due to the 2-substitution pattern.

Methylene Protons (-CH₂-): The two protons of the methylene group connecting the naphthalene and dihydroimidazole rings would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

Dihydroimidazole Protons (-CH₂-CH₂-): The four protons of the 4,5-dihydro-1H-imidazole ring are expected to resonate as a singlet or a more complex multiplet, typically in the δ 3.0-4.0 ppm region.

Imine Proton (-NH-): A broad singlet corresponding to the NH proton of the dihydroimidazole ring may also be observed, though its chemical shift can be highly variable and it may undergo exchange with deuterated solvents.

¹H NMR Spectral Data Table (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 - 8.0 | m | 7H | Naphthyl-H |

| ~3.5 - 4.5 | s | 2H | Naphthyl-CH₂- |

| ~3.0 - 4.0 | s | 4H | -CH₂-CH₂- (imidazole) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Naphthalene Carbons: The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region (δ 120-140 ppm).

Imidazoline (B1206853) Carbon (-N=C-N-): The quaternary carbon of the imidazoline ring is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would likely resonate in the δ 40-50 ppm range.

Dihydroimidazole Carbons (-CH₂-CH₂-): The two equivalent methylene carbons of the dihydroimidazole ring would show a signal in the δ 40-50 ppm region.

¹³C NMR Spectral Data Table (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~160 - 170 | C=N (Imidazoline) |

| ~120 - 140 | Naphthyl-C |

| ~40 - 50 | Naphthyl-CH₂- |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons, which would be particularly useful for assigning the protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the naphthalene ring, the methylene bridge, and the dihydroimidazole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=N stretching of the imidazoline ring (around 1600-1650 cm⁻¹), and C=C stretching of the naphthalene ring (around 1450-1600 cm⁻¹).

IR Spectral Data Table (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3200 - 3400 | N-H stretch |

| ~2850 - 3100 | C-H stretch (aromatic & aliphatic) |

| ~1600 - 1650 | C=N stretch (imidazoline) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene typically exhibits strong absorption bands in the ultraviolet region, and the specific wavelengths and intensities would be influenced by the substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula.

Fragmentation Pattern Analysis

The fragmentation pattern in the mass spectrum can provide valuable structural information. A likely fragmentation pathway for this compound would involve the cleavage of the bond between the methylene group and the naphthalene ring, leading to the formation of a stable naphthalen-2-ylmethyl cation or a fragment corresponding to the dihydroimidazole moiety.

Predicted Collision Cross Section (CCS) Analysis

These predictive models utilize a range of molecular descriptors to calculate the theoretical CCS value. The accuracy of such predictions has been shown to be high, with median relative errors often around 3% when compared to experimental data for a diverse set of molecules. Large-scale databases, such as MetCCS, have been generated using these predictive methods, containing CCS values for tens of thousands of metabolites and other small molecules across various ion adducts. However, a specific predicted CCS value for this compound is not publicly documented in the searched scientific literature.

Table 1: General Parameters for CCS Prediction

| Parameter | Description | Relevance |

|---|---|---|

| Ion Adduct | The type of ion formed in the mass spectrometer (e.g., [M+H]⁺, [M+Na]⁺). | CCS is dependent on the ion's charge and size. |

| Drift Gas | The neutral gas through which the ion travels (typically N₂ or He). | The nature of the drift gas influences the ion's mobility. |

| Computational Method | The algorithm used for prediction (e.g., Support Vector Regression). | Different methods may yield slightly different predicted values. |

X-ray Crystallography Studies

Direct X-ray crystallography data for this compound has not been reported in the surveyed literature. However, analysis of closely related structures provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions.

Crystal Structure Determination and Molecular Conformation

To infer the structural properties of the target molecule, the crystal structure of 2-p-tolyl-4,5-dihydro-1H-imidazole can be examined as a proxy. nih.gov In this related compound, the 4,5-dihydro-1H-imidazole (imidazoline) ring and the attached aryl group are nearly co-planar, with a small dihedral angle between them. nih.gov

Table 2: Anticipated Crystallographic Parameters

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for related imidazole (B134444) derivatives. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic mixtures of such compounds. |

| Z Value | 2 or 4 | Typical number of molecules in the asymmetric unit. |

| Naphthalene Planarity | Quasi-planar | Based on studies of other naphthalene-containing compounds. mdpi.com |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding and π-stacking interactions.

Hydrogen Bonding : The imidazoline ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). This facilitates the formation of strong intermolecular N—H⋯N hydrogen bonds. In the crystal structure of 2-p-tolyl-4,5-dihydro-1H-imidazole, these interactions link neighboring molecules into one-dimensional infinite chains. nih.gov A similar motif is highly probable for the title compound.

Table 3: Summary of Expected Intermolecular Interactions

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | N-H (donor) and N (acceptor) of the imidazoline ring. | Formation of molecular chains or dimers. nih.gov |

| π–π Stacking | Naphthalene rings of adjacent molecules. | Stabilization of the crystal lattice through parallel or offset stacking. |

| C—H⋯π Interactions | C-H bonds and the π-electron cloud of the naphthalene ring. | Further stabilization of the three-dimensional crystal structure. mdpi.comresearchgate.net |

Analytical Method Development and Impurity Profiling in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole, various chromatographic techniques are employed to resolve it from the active pharmaceutical ingredient (API), Naphazoline (B1676943), and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Naphazoline and its impurities, including this compound. The development of a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and resolution.

A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase. Research has demonstrated the successful separation of Naphazoline and its impurities using an isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) in a 70:30 (v/v) ratio. waters.com The separation is typically performed on an ODS (octadecyl silane) column with detection at 260 nm, which allows for the simultaneous determination of the API and its related compounds. waters.com

Systematic method development often involves screening different column chemistries, mobile phase pH, and organic modifiers to achieve the desired selectivity and resolution. waters.com For instance, a study on the simultaneous determination of Naphazoline and its related compounds employed an XSelect CSH C18 column with a gradient elution to achieve complete separation within 20 minutes. researchgate.net

Interactive Data Table: HPLC Method Parameters for Naphazoline and Impurities

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil ODS (5 µm, 250 x 4.6 mm) | XSelect CSH C18 |

| Mobile Phase | Phosphate buffer (pH 6.0): Acetonitrile (70:30, v/v) | Gradient Elution |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| Temperature | Ambient | 40 °C |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of this compound. It is a cost-effective and rapid method for impurity profiling. nih.gov

A TLC-densitometric method has been developed for the simultaneous detection and quantification of Naphazoline and its impurities. ijprajournal.com This method utilizes TLC aluminum silica (B1680970) plates F254 as the stationary phase and a mobile phase composed of methanol (B129727), ethyl acetate (B1210297), and 33.0% ammonia (B1221849) in a ratio of 2.0:8.0:1.0 by volume. ijprajournal.com Densitometric scanning of the plates at 260 nm allows for the quantification of the separated compounds. ijprajournal.com

The European Pharmacopoeia also includes a TLC method for the identification of Naphazoline-related impurities, highlighting its importance in pharmacopeial analysis.

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offer enhanced selectivity and sensitivity for the identification and quantification of impurities, even at trace levels. nih.gov LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

In the context of impurity profiling of Naphazoline, an LC-MS/MS method can be developed to provide structural information about the impurities. The mass spectrometer can be operated in full scan mode to obtain the molecular weight of the eluting compounds or in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation.

A systematic screening protocol for the analysis of Naphazoline and its related substances employed an Arc™ Premier System integrated with a PDA detector and an ACQUITY™ QDa Mass Detector. This setup allows for peak tracking based on mass-to-charge ratio (m/z), which is particularly useful for identifying co-eluting peaks or compounds with similar UV spectra. waters.com For instance, some Naphazoline impurities may share the same mass, necessitating chromatographic separation for accurate identification. waters.com

Role as a Reference Standard for Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds used as a benchmark for the identification and quantification of a substance. This compound, in its purified form, serves as a reference standard for the analysis of Naphazoline. nih.gov

As a reference standard, it is used to:

Confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Calibrate analytical instruments to ensure the accuracy of quantitative measurements.

Validate analytical methods by assessing parameters such as specificity, linearity, accuracy, and precision.

The availability of a certified reference standard for this compound is essential for pharmaceutical manufacturers to comply with regulatory requirements for drug purity.

Quantitative Analysis Methodologies

The quantitative analysis of this compound is critical to ensure that its level in the final drug product is within the acceptable limits set by regulatory authorities. Both HPLC and TLC-densitometry can be validated for quantitative purposes.

For a quantitative HPLC method, a calibration curve is constructed by analyzing a series of solutions containing known concentrations of the this compound reference standard. The peak area response is plotted against the concentration, and a linear regression analysis is performed. The concentration of the impurity in an unknown sample can then be determined by interpolating its peak area from the calibration curve. Linearity for Naphazoline and its impurities has been demonstrated over specific concentration ranges, for example, 5.00–45.00 μg/mL for Naphazoline impurity B in one study. waters.com

Similarly, in the TLC-densitometric method, linearity was achieved over a concentration range of 0.1–10.0 µ g/band for a Naphazoline impurity. ijprajournal.com The method's accuracy is typically assessed by recovery studies, where a known amount of the reference standard is spiked into a sample and the percentage recovery is calculated. Precision is evaluated by repeatedly analyzing the same sample and determining the relative standard deviation (RSD) of the results. waters.comijprajournal.com

Interactive Data Table: Quantitative Method Validation Parameters

| Parameter | HPLC | TLC-Densitometry |

| Linearity Range (Impurity) | 5.00–45.00 µg/mL | 0.1–10.0 µ g/band |

| Correlation Coefficient (r²) | >0.999 | Not specified |

| Recovery (%) | ~100% | ~100% |

| Precision (RSD%) | <2% | <2% |

Structure Activity Relationship Sar Studies of Imidazole Derivatives

Principles of SAR in Dihydroimidazole (B8729859) Scaffold Modification

The 4,5-dihydro-1H-imidazole, or imidazoline (B1206853), scaffold is a key structural motif in a variety of biologically active compounds. Structure-Activity Relationship (SAR) studies of this scaffold have elucidated several key principles that govern its interaction with biological targets, particularly adrenergic and imidazoline receptors. Modification of this core structure is a fundamental strategy in medicinal chemistry to modulate potency, selectivity, and efficacy.

The primary points of modification on the dihydroimidazole scaffold include the substituent at the C2 position, the nitrogen atoms of the ring (N1 and N3), and the ethylene (B1197577) backbone (C4 and C5). For C2-substituted imidazolines like 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole, the nature of the group at C2 is a major determinant of activity. A critical element is the bridge connecting the C2 atom to an aromatic system. A single methylene (B1212753) (-CH2-) bridge, as seen in the subject compound, is often optimal for conferring α-adrenergic agonistic activity.

The basicity of the imidazoline ring, quantified by its pKa, is crucial for receptor interaction. The protonated form of the ring is generally considered the active species, forming a key ionic bond with an anionic residue (e.g., aspartate) in the receptor's binding pocket. Therefore, modifications to the scaffold that alter the pKa can significantly impact biological activity.

Furthermore, the spatial arrangement between the C2-substituent and the imidazoline ring is vital. For α-adrenergic activity, a degree of coplanarity between the aromatic ring (naphthalene, in this case) and the imidazoline ring is often favored. The flexibility endowed by the methylene bridge allows the molecule to adopt the optimal conformation for binding. Substitutions on the imidazoline ring itself or on the bridging atom can alter this conformational preference, thereby affecting receptor affinity and selectivity. Many drugs containing an imidazoline moiety are thought to bind to both imidazoline binding sites (IBS) and α-adrenoceptors (α-AR) to mediate their effects. ualberta.ca

Influence of Naphthalene (B1677914) Substituents on Imidazole (B134444) Core Activity (General)

The attachment of a naphthalene ring system to the C2 position of the dihydroimidazole core via a methylene bridge introduces a large, lipophilic, and aromatic moiety that significantly influences receptor interaction. The position of attachment on the naphthalene ring—whether it is a naphthalen-1-yl or naphthalen-2-yl isomer—has been shown to produce compounds with distinct pharmacological profiles.

Research involving the synthesis and evaluation of both 1-naphthalene and 2-naphthalene analogues has demonstrated this differential effect. researchgate.net Specifically, analogues of 2-(naphthalen-ylmethyl)-4,5-dihydro-1H-imidazole have been studied to compare the impact of the naphthalene isomer on α-adrenergic receptor activity. A key finding was that the substitution pattern on the naphthalene ring dictates the agonist versus antagonist properties at certain α-adrenergic receptor subtypes. researchgate.net

For instance, in one study, the 1-naphthalene analogues were found to be potent partial agonists at α1-adrenergic receptors and were effective inhibitors of epinephrine-induced platelet aggregation (an α2-adrenergic mediated response). researchgate.net In stark contrast, the 2-naphthalene analogues, including the parent compound this compound, acted as antagonists in the α1-adrenergic system (aorta). researchgate.net This demonstrates that even a subtle shift in the geometry of the bulky aromatic group can flip the pharmacological activity from agonism to antagonism.

The data below, derived from studies on naphthalene-substituted imidazolines, illustrates the divergent activities based on the naphthalene isomer.

| Naphthalene Substituent | Observed Activity at α1-Adrenergic Receptors (Aorta) | Observed Activity at α2-Adrenergic Receptors (Platelet Aggregation) |

|---|---|---|

| 1-Naphthalen-ylmethyl | Partial Agonist | Potent Inhibitor |

| 2-Naphthalen-ylmethyl | Antagonist | Less Potent Inhibitor |

This divergence highlights the sensitivity of the receptor's binding pocket to the shape and electronic distribution of the ligand. The 2-naphthalene structure may position the imidazoline ring in the receptor in a manner that allows for binding but prevents the conformational change necessary for receptor activation, resulting in antagonism.

Rational Design of Imidazole Analogues for Research Applications

The principles derived from SAR studies are fundamental to the rational design of novel imidazole analogues for specific research applications. A primary goal in this field is the development of ligands with high affinity and, crucially, high selectivity for a particular receptor subtype (e.g., α1-AR, α2-AR, I1-IBS, or I2-IBS). ualberta.cascispace.com Such selective compounds are invaluable as pharmacological tools to probe receptor structure, function, and physiological roles without the confounding effects of off-target interactions. nih.gov

One common design strategy involves the isosteric or bioisosteric replacement of parts of a lead compound. nih.gov For this compound, a medicinal chemist might replace the naphthalene ring with other bicyclic aromatic or heteroaromatic systems to explore the effects of size, lipophilicity, and hydrogen bonding potential on selectivity. For example, studies have explored benzazaborinines as bioisosteric replacements for naphthalene in other drug classes, a strategy that could be applied to imidazoline analogues to fine-tune their properties. nih.gov

Another approach is conformational restriction. By introducing substituents or modifying the linker between the aromatic ring and the imidazoline core, the rotational freedom of the molecule can be limited. This can lock the molecule into a conformation that is highly favorable for one receptor target but unfavorable for others, thereby increasing selectivity.

The development of ligands that can differentiate between α2-adrenergic receptors and imidazoline binding sites has been a significant area of research. nih.gov Early compounds like clonidine (B47849) bind to both, leading to a complex pharmacological profile. nih.gov Rational design efforts, guided by SAR, have focused on modifying the C2-substituent to create compounds that selectively target imidazoline receptors. For example, starting from a known non-selective ligand, chemists can systematically eliminate structural features responsible for α-adrenergic activity to yield a more selective imidazoline receptor ligand. nih.gov This has led to the discovery of highly selective tools like tracizoline (B1236551) and benazoline, which are instrumental in studying imidazoline receptor function. nih.gov

The table below provides a conceptual illustration of how rational modifications based on SAR can be used to alter receptor selectivity profiles.

| Structural Modification | Design Rationale | Target Outcome |

|---|---|---|

| Replace Naphthalene with a smaller aromatic ring (e.g., Phenyl) | Reduce steric bulk and lipophilicity | Alter α/IBS selectivity profile |

| Introduce polar substituents on the Naphthalene ring | Introduce specific hydrogen bonding interactions | Enhance affinity for a target with corresponding donor/acceptor sites |

| Modify or rigidify the methylene bridge | Restrict conformational flexibility | Increase selectivity for a specific receptor subtype |

| Isosteric replacement of the imidazoline ring (e.g., with pyrroline) | Alter pKa and geometric arrangement of the basic nitrogen atoms | Enhance selectivity for I1-IBS over α2-AR |

These strategies, driven by an iterative process of design, synthesis, and biological testing, allow researchers to develop sophisticated molecular probes to dissect complex biological systems. The search for novel scaffold agonists, moving away from the traditional imidazole ring, is also an active area of research aimed at improving selectivity and reducing side effects associated with imidazoline-based compounds. nih.govnih.gov

Investigations into Biological Interactions and Mechanisms Non Clinical

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in forecasting the binding affinity and interaction patterns between a ligand, such as an imidazole (B134444) derivative, and its potential biological target.

While specific molecular docking studies for 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole are not extensively detailed in the available literature, research on analogous imidazole-containing structures provides significant insights. Computational studies on various imidazole derivatives have successfully predicted their binding to a range of biological targets. For instance, in silico docking has been used to investigate the interaction of imidazole-triazole hybrids with cancer target receptors like glycogen synthase kinase-3β (GSK-3β), revealing good binding interactions that correlate with in vitro cytotoxic results. nih.govmdpi.com

These computational models predict that the imidazole ring is crucial for molecular recognition, often due to its ability to form hydrogen bonds and coordinate with metal ions within enzyme active sites. researchgate.net The interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the ligand-target complex. The unique physicochemical properties of the imidazole scaffold, including its amphoteric nature and aromaticity, make it highly adaptable for interacting with diverse biological targets like enzymes and receptors. ijpsjournal.com For example, docking studies on 2-oxoimidazolidin-4-sulfonamide derivatives predicted their antifungal action mechanism via the inhibition of the fungal enzyme CYP51. researchgate.net Similarly, molecular docking has been performed on other derivatives to predict their mode of action against enzymes like DNA gyrase. researchgate.net

Table 1: Predicted Interactions of Imidazole Derivatives with Molecular Targets from Docking Studies

| Imidazole Derivative Class | Potential Target | Predicted Interactions |

|---|---|---|

| Imidazole-Triazole Hybrids | Glycogen Synthase Kinase-3β (GSK-3β) | Good binding affinity, hydrogen bonding. nih.govmdpi.com |

| 2-Oxoimidazolidin-4-sulfonamides | Fungal CYP51 | Inhibition of sterol biosynthesis. researchgate.net |

| General Imidazoles | DNA Gyrase | Hydrogen bonding with active site residues. researchgate.net |

| Imidazolyl-Pyrazoles | Histone Deacetylases (HDACs) | Enhanced binding affinity and selectivity. |

| Imidazole Derivatives | Cyclooxygenase-2 (COX-2) | Protein-ligand recognition in the active site. researchgate.net |

Identification of Potential Molecular Targets (General Imidazoles)

The imidazole and imidazoline (B1206853) scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets. ijpsjournal.com This versatility stems from the ring's ability to engage in various non-covalent interactions.

Potential molecular targets for imidazole derivatives are numerous and diverse:

Receptors : Imidazoline receptors, classified into at least I1 and I2 subtypes, are primary targets for many imidazoline-containing compounds. nih.gov Additionally, these compounds often show affinity for α2-adrenoceptors. nih.gov

Enzymes : A significant number of enzymes are modulated by imidazole derivatives. These include enzymes crucial for fungal survival, such as lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is a key target for antifungal agents like clotrimazole. nano-ntp.comwikipedia.org Other inhibited enzymes include various kinases (e.g., VEGFR-2, EGFR), histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP). nih.gov Imidazole compounds have also been studied as inhibitors of α-glucosidase and α-amylase, which are relevant in metabolic disorders. researchgate.net

Other Targets : Beyond classical receptors and enzymes, imidazole derivatives have been shown to interact with microtubules, disrupting their polymerization and blocking cell mitosis. nih.gov Some derivatives also act as DNA intercalators, inserting themselves between DNA base pairs and interfering with replication.

In Vitro Studies of Related Imidazole Derivatives (Focus on Mechanisms)

In vitro studies, conducted in controlled laboratory settings, provide empirical evidence for the biological activities and mechanisms of action of new compounds. Research on imidazole derivatives has uncovered several key mechanisms.

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties. nih.govijesrr.org Their mechanisms of action are multifaceted and can vary depending on the specific derivative and the target microorganism.

Key antimicrobial mechanisms include:

Inhibition of Ergosterol Synthesis : The most widely recognized antifungal mechanism for azole compounds, including many imidazoles, is the inhibition of the enzyme lanosterol 14α-demethylase. nano-ntp.com This enzyme is vital for the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting this pathway, imidazole derivatives compromise the structural integrity of the fungal membrane, leading to increased permeability and cell death. nano-ntp.comwikipedia.orgnih.gov

Cell Membrane Disruption : Beyond enzyme inhibition, some imidazole derivatives can directly insert themselves into microbial cell membranes. nano-ntp.comnih.gov This action disrupts membrane integrity, causing the leakage of essential cellular components and leading to cell death. This mechanism is effective against both fungi and bacteria, including Gram-positive and Gram-negative strains. nano-ntp.comnih.gov

Inhibition of Nucleic Acid Synthesis : Some research indicates that imidazole compounds can interfere with bacterial DNA replication, another pathway leading to cell death. nih.gov

Inhibition of Nitric Oxide Dioxygenase (NOD) : Certain antimicrobial imidazoles have been shown to inhibit the function of microbial flavohemoglobins, which act as nitric oxide dioxygenases. nih.gov This inhibition is proposed as a strategy to enhance the antibiotic efficacy of nitric oxide produced by the host immune system. nih.gov

Table 2: Summary of Antimicrobial Mechanisms of Imidazole Derivatives

| Mechanism | Target | Consequence |

|---|---|---|

| Enzyme Inhibition | Lanosterol 14α-demethylase (CYP51) | Disruption of ergosterol biosynthesis, compromised fungal cell membrane integrity. nano-ntp.comwikipedia.orgnih.gov |

| Membrane Disruption | Microbial Cell Membrane | Increased permeability, leakage of cellular contents, cell death. nano-ntp.comnih.gov |

| DNA Synthesis Interference | DNA Replication Machinery | Inhibition of bacterial growth and replication. nih.gov |

| Enzyme Inhibition | Nitric Oxide Dioxygenase (Flavohemoglobin) | Impaired defense against host-derived nitric oxide. nih.gov |

Investigation of Antioxidant Properties

Several studies have provided evidence that various imidazole derivatives possess interesting antioxidant properties. nih.gov This activity is generally attributed to their capacity to scavenge free radicals and reduce lipid peroxidation. nih.gov The antioxidant potential of these compounds has been evaluated using various in vitro assays.

Free Radical Scavenging : Assays using stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2-2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) have demonstrated the ability of imidazole derivatives to donate a hydrogen atom or an electron to neutralize these radicals. nih.govmdpi.com

Lipid Peroxidation Inhibition : Imidazole compounds have shown an ability to reduce lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov

Structure-Activity Relationship : Research has established a relationship between the chemical structure of these derivatives and their antioxidant activity. The presence and position of substituents on the imidazole ring are crucial for their radical-scavenging capabilities. nih.govmdpi.com For example, the conjugation of a polyphenolic subunit to a 2H-imidazole ring was found to significantly increase antiradical capacity. nih.govmdpi.com

The imidazole moiety is a key feature in many enzyme inhibitors due to the ability of its nitrogen atoms to coordinate with metal ions in enzyme active sites or participate in hydrogen bonding. researchgate.netijpsjournal.com

Competitive and Mixed Inhibition : Enzyme kinetics studies have elucidated the specific mechanisms of inhibition. For instance, imidazole itself has been shown to act as a partial competitive inhibitor of β-glucosidase. It binds to the enzyme's active site, which reduces the substrate's affinity for the enzyme without changing the maximum rate of product formation. nih.gov Other derivatives have displayed a mixed competitive inhibition mechanism against enzymes like α-amylase. researchgate.net

Cytochrome P450 Inhibition : As mentioned in the antimicrobial section, a primary mechanism for antifungal imidazoles is the inhibition of cytochrome P450 enzymes like lanosterol 14α-demethylase. The inhibition occurs through the coordination of one of the imidazole's nitrogen atoms with the heme iron atom in the enzyme's active site, preventing the enzyme from processing its natural substrate. wikipedia.orgnih.gov

Kinase and HDAC Inhibition : Imidazole-based compounds can inhibit protein kinases by competing with ATP for the binding site. Their effectiveness often relies on the specific side chains attached to the imidazole core, which can form additional interactions to enhance binding affinity. nih.gov Similarly, for histone deacetylases (HDACs), the imidazole core can interact with the zinc ion present in the active site, which is crucial for the enzyme's catalytic activity.

Degradation Pathways and Stability Research

Photodegradation Studies

Exposure to light can induce chemical changes in photosensitive molecules. Studies on the related compound naphazoline (B1676943) reveal that its photodegradation is significantly influenced by pH.

Identification of Photodegradation Products

Comprehensive studies on naphazoline under UVA/VIS irradiation have identified several degradation products, which vary depending on the pH of the solution. mdpi.com At a pH below 7, the degradation is more pronounced. mdpi.com The photodegradation process can involve hydroxylation of the imidazoline (B1206853) ring and methylation of the naphthalene (B1677914) ring. mdpi.com In more alkaline conditions (pH 4–13), the opening of the imidazoline ring is a key degradation pathway. mdpi.com

Based on the analysis of naphazoline, the following photodegradation products have been proposed mdpi.com:

Table 1: Identified Photodegradation Products of Naphazoline

| Degradant ID | Proposed Structure | Formation Condition (pH) |

|---|---|---|

| ND-1 | Isomer of hydroxylated and methylated naphazoline | pH 1-4 |

| ND-2 | 2-[(1-methylnaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | pH 1-4 |

| ND-3 | Isomer of hydroxylated naphazoline | pH 1-4 |

| ND-4 | 2-(naphthalen-1-yl)acetamide | pH 4-13 |

| ND-5 | Unidentified | pH > 4 |

This data is based on the photodegradation of the structural isomer, naphazoline.

Mechanistic Understanding of Photolytic Decomposition

The mechanism of photolytic decomposition for naphazoline is pH-dependent. psu.edu In its cationic form (at lower pH), the naphthalene moiety, upon light excitation, can undergo an energy transfer process involving the imidazoline ring, leading to the formation of a triplet state that drives degradation. psu.edu Conversely, in its neutral form (at higher pH), the imidazoline ring acts as an electron donor, quenching the excited naphthalene group through photoinduced electron transfer. This process is suggested to reduce the efficiency of photodegradation. psu.edu The degradation kinetics for naphazoline have been shown to follow a first-order model. mdpi.com

Chemical Stability Investigations

The chemical stability of imidazoline derivatives is influenced by several factors, including pH, and their susceptibility to hydrolysis and oxidation.

Factors Influencing Compound Stability (e.g., pH)

The pH of the environment is a critical factor governing the stability of naphazoline and, by extension, its 2-naphthalen-ylmethyl isomer. Naphazoline is reported to be relatively stable in acidic to neutral solutions. actapharmsci.com However, its stability decreases significantly in alkaline conditions due to hydrolysis. actapharmsci.com

Forced degradation studies on naphazoline hydrochloride have demonstrated its susceptibility to acidic, alkaline, and oxidative conditions. nih.gov Significant degradation was observed after exposure to 5 M HCl (78.5% degradation) and 5 M NaOH (44.9% degradation). nih.gov This indicates that both strongly acidic and basic environments can compromise the integrity of the molecule.

Table 2: Influence of pH on Naphazoline Photodegradation

| pH | Degradation (%) | Half-life (t₀.₅) (min) |

|---|---|---|

| 1 | 99.85 | 1.1 |

| 4 | 99.70 | 1.4 |

| 7 | 42.66 | 100.9 |

| 9 | 24.33 | 196.4 |

This data is based on the photodegradation of the structural isomer, naphazoline, under UVA/VIS irradiation. mdpi.com

Hydrolytic and Oxidative Stability Research

Hydrolytic Stability: Hydrolysis is a primary degradation pathway for imidazoline derivatives, particularly in alkaline media. actapharmsci.com Studies on naphazoline show that it is readily hydrolyzed at high pH, leading to the opening of the imidazoline ring. actapharmsci.comnih.gov The main hydrolytic degradation products identified are 1-naphthylacetylethylenediamine and subsequently 1-naphthylacetic acid. actapharmsci.com This reaction is a significant concern for the stability of pharmaceutical preparations containing naphazoline. actapharmsci.com

Oxidative Stability: Forced degradation studies provide insight into the oxidative stability of these compounds. Naphazoline hydrochloride has been shown to be susceptible to oxidative stress. nih.gov When subjected to 30% hydrogen peroxide, a significant degradation of 76.0% was observed. nih.gov This suggests that the molecule is vulnerable to oxidation, which could be a relevant degradation pathway under certain storage or environmental conditions. Research on the oxidation of imidazoline derivatives, including naphazoline, by inorganic radicals like sulfate (B86663) radicals, indicates that the reaction can proceed via an initial attack on the aromatic rings. conicet.gov.ar

Q & A

Q. What are the standard synthetic routes for 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole, and how are they optimized for purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. A classic approach involves reacting naphthalene-2-carbaldehyde derivatives with ethylenediamine under acidic or catalytic conditions. For example, one method uses acetic anhydride and ethylenediamine to cyclize intermediates into the imidazole core . Another route employs nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization, which allows regioselective control under mild conditions . Optimization focuses on:

Q. How is structural characterization performed for this compound, and what analytical discrepancies may arise?

Methodological Answer: Characterization combines spectroscopic and crystallographic techniques:

- Spectroscopy : FT-IR (C=N stretch at ~1640 cm⁻¹), UV-Vis (λmax ~270–291 nm), and <sup>1</sup>H/<sup>13</sup>C NMR (naphthyl protons at δ 7.2–8.5 ppm) .

- X-ray Diffraction : Resolves intramolecular interactions (e.g., C–H⋯π bonds) and confirms planarity of the imidazole ring .

Discrepancies : - Isomeric impurities : Misassignment of naphthalen-1-yl vs. 2-ylmethyl regioisomers in early literature due to similar NMR profiles .

- Crystallographic variations : Solvent inclusion (e.g., methanol) may alter unit cell parameters .

Q. What are the primary pharmacological mechanisms associated with this compound?

Methodological Answer: The compound acts as an α-adrenergic receptor agonist, validated via:

- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., <sup>3</sup>H-clonidine) show IC50 values in the nM range .

- Functional studies : Vasoconstriction assays in rodent aortic rings confirm dose-dependent activity (EC50 ~10<sup>−7</sup> M) .

Mechanistic Insight : The naphthyl group enhances lipophilicity, improving blood-brain barrier penetration compared to simpler imidazole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-component imidazole synthesis be addressed?

Methodological Answer: Regioselectivity issues arise from competing nucleophilic sites in imidazole precursors. Strategies include:

- Template-directed synthesis : Using chiral amino alcohols (e.g., L-phenylalaninol) to direct substituent placement via hydrogen bonding .

- Computational modeling : DFT calculations predict favorable transition states for cyclization, guiding solvent/catalyst selection .

Case Study : A 65% regioselective yield was achieved using o-nitrobenzaldehyde and dibenzoyl in methanol, with intramolecular H-bonding stabilizing the desired isomer .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer: X-ray crystallography clarifies discrepancies in dihedral angles and hydrogen-bonding networks:

- Planarity analysis : The imidazole core (r.m.s. deviation ≤0.0056 Å) remains planar across derivatives, but naphthyl substituents show variable dihedral angles (12.56°–87.04°) depending on steric hindrance .

- Polymorphism : Hydrate vs. anhydrate forms (e.g., monohydrate in triclinic P1 vs. anhydrous monoclinic P21/c) explain divergent melting points and solubility profiles .

Q. What computational tools predict synthetic pathways for novel derivatives, and how reliable are they?

Methodological Answer: AI-driven platforms (e.g., Pistachio, Reaxys) use retrosynthetic analysis to propose routes for derivatives like 2-(3-nitrophenyl)-substituted analogs .

- Accuracy : Matches 85% of experimentally validated routes for imidazoles when trained on >10,000 reactions .

- Limitations : Fails to predict solvent effects on tautomerization steps, requiring manual adjustment .

Q. How are chiral imidazole derivatives synthesized, and what enantiomeric resolution techniques apply?

Methodological Answer: Chiral centers are introduced via:

- Chiral auxiliaries : L-Phenylalaninol directs enantioselective formation of (R)-configured imidazoles .

- Chromatography : Preparative HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% ee .

Case Study : Resolution of 2-(2-nitrophenyl)-4,5-diphenylimidazole yielded 92% ee using a Chiralpak IA column and hexane/isopropanol (90:10) .

Q. Guidelines for Contradiction Analysis

- Literature conflicts : Cross-validate synthetic yields using multiple characterization methods (e.g., NMR + X-ray) to rule out isomeric impurities .

- Biological data : Compare receptor binding assays across species (e.g., murine vs. human α2-adrenoceptors) to address species-specific potency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.